1-[(2-Nitrophenyl)methyl]hydrazine
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Overview
Description
“1-[(2-Nitrophenyl)methyl]hydrazine” is a derivative of hydrazine . Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . The molecular formula of “this compound” is C7H9N3O2 .
Synthesis Analysis
The synthesis of hydrazines involves various methods. For instance, 1,1-Dimethylhydrazine is produced by the reduction of N-nitrosodimethylamine . The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine . 2,4-Dinitrophenylhydrazine is produced by the reaction of 1-chloro-2,4-dinitrobenzene with hydrazine .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula O2NC6H4NHNH2 . The molecular weight is 167.17 .Chemical Reactions Analysis
Hydrazines can be converted to a hydrazone derivative by reaction with hydrazine . These “hydrazones” can be further converted to the corresponding alkane by reaction with base and heat .Physical and Chemical Properties Analysis
Hydrazines are colorless liquids . Aliphatic monosubstituted and asymmetrically disubstituted hydrazines are very water-soluble, strongly alkaline, and good reducing agents . Aromatic monosubstituted and asymmetrically disubstituted hydrazines are poorly soluble in water, less basic, and weaker reducing agents .Mechanism of Action
Safety and Hazards
When handling “1-[(2-Nitrophenyl)methyl]hydrazine”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .
Future Directions
The use of hydrazines in the synthesis of heterocyclic compounds has been reviewed . The unique reactivity of hydrazines, along with their easy accessibility and handling, makes them fascinating candidates for organic chemists . Future research could explore new multicomponent strategies for the further exploitation of hydrazines for the rapid synthesis of versatile biologically relevant heterocycles .
Properties
IUPAC Name |
(2-nitrophenyl)methylhydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-9-5-6-3-1-2-4-7(6)10(11)12/h1-4,9H,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHMABFSTZECX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNN)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40606202 |
Source
|
Record name | [(2-Nitrophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769907-13-3 |
Source
|
Record name | [(2-Nitrophenyl)methyl]hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40606202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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